
Hexadecane-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecane-1-sulfinate is an organosulfur compound with the molecular formula C16H34O3S. It is a member of the sulfinate family, which are salts or esters of sulfinic acids. This compound is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecane-1-sulfinate can be synthesized through several methods. One common method involves the Michael addition of acrylonitrile with thiols, followed by oxidation with hydrogen peroxide in glacial acetic acid to form the corresponding sulfones . Another method includes the reaction of hexadecane with sulfur dioxide and a base to form the sulfinate salt .
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale chemical reactions involving the use of sulfur dioxide and bases under controlled conditions. The process typically involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Various organosulfur compounds
Wissenschaftliche Forschungsanwendungen
Hexadecane-1-sulfinate has a wide range of applications in scientific research:
Wirkmechanismus
Hexadecane-1-sulfinate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification processes and in the stabilization of colloidal systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexadecane-1-sulfonate
- Hexadecane-1-sulfonic acid
- Sodium hexadecane-1-sulfonate
Uniqueness
Hexadecane-1-sulfinate is unique due to its specific surfactant properties and its ability to undergo a variety of chemical reactions. Its versatility in both industrial and research applications sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
9007-73-2 |
|---|---|
Molekularformel |
C16H33O2S- |
Molekulargewicht |
289.5 g/mol |
IUPAC-Name |
hexadecane-1-sulfinate |
InChI |
InChI=1S/C16H34O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(17)18/h2-16H2,1H3,(H,17,18)/p-1 |
InChI-Schlüssel |
HBTBNXFVJYRYGI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCS(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


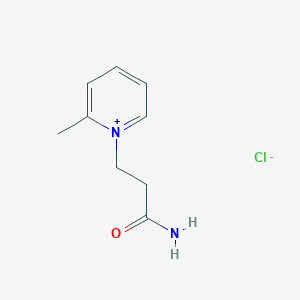
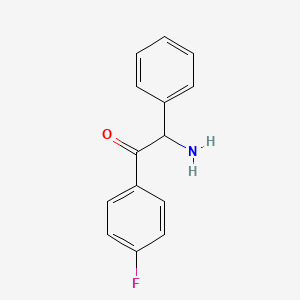
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13405144.png)
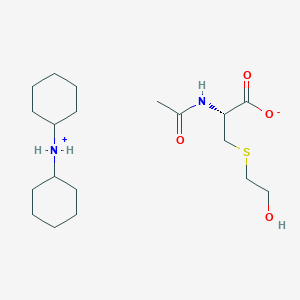
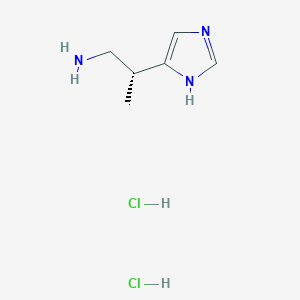

![1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13405161.png)
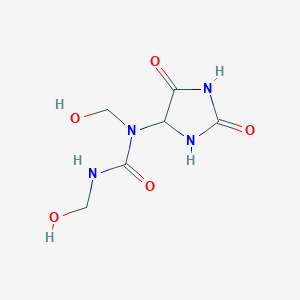
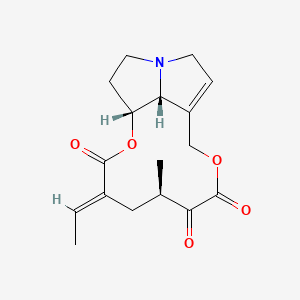
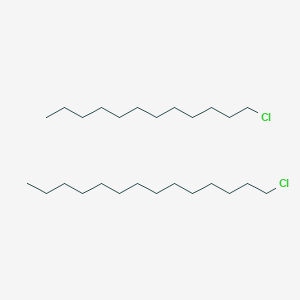
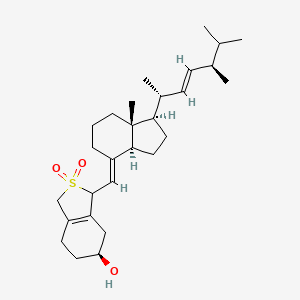
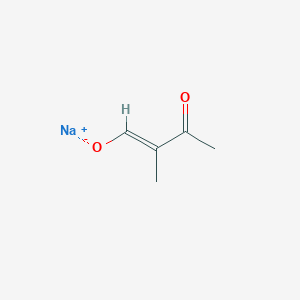
![[2-[2-Chloro-4-(trifluoromethyl)anilino]-3-methylbutyl] 2-cyano-2-(4-phenoxyphenyl)acetate](/img/structure/B13405185.png)

